![molecular formula C13H33NOSi4 B14409140 Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate CAS No. 85125-20-8](/img/structure/B14409140.png)
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate is a silicon-based compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a cyanate group attached to a silicon atom, which is further bonded to dimethyl and tris(trimethylsilyl)methyl groups. This compound is notable for being one of the first silicon cyanates synthesized and studied .
Vorbereitungsmethoden
The synthesis of Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate involves the treatment of precursor compounds with silver cyanate (AgOCN) in dichloromethane (CH₂Cl₂). Specifically, the precursors used are (Me₃Si)₃CSiMe₂I, (Me₃Si)₃CSiMe(OMe)I, or (Me₃Si)₃CSiPh₂I. The reaction conditions typically involve heating the mixture to facilitate the formation of the cyanate compound
Analyse Chemischer Reaktionen
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate primarily involves its ability to undergo isomerization and solvolysis reactions. The cyanate group can isomerize to form an isocyanate, which can then participate in further chemical reactions. The compound’s high reactivity as a leaving group in solvolysis reactions is due to the stability of the resulting silicon-containing products .
Vergleich Mit ähnlichen Verbindungen
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate can be compared to other organosilicon compounds, such as:
Trimethylsilyl cyanate: This compound has a simpler structure with only one trimethylsilyl group attached to the cyanate group.
Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups attached to a silicon atom.
The uniqueness of this compound lies in its combination of steric bulk and reactivity, making it a valuable reagent in specialized chemical syntheses.
Eigenschaften
CAS-Nummer |
85125-20-8 |
|---|---|
Molekularformel |
C13H33NOSi4 |
Molekulargewicht |
331.75 g/mol |
IUPAC-Name |
[dimethyl-[tris(trimethylsilyl)methyl]silyl] cyanate |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)15-12-14/h1-11H3 |
InChI-Schlüssel |
SWDOQLQZSQYPNM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




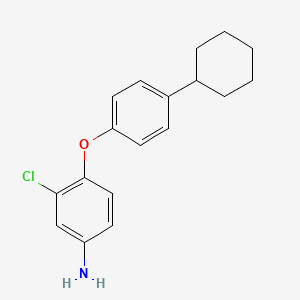
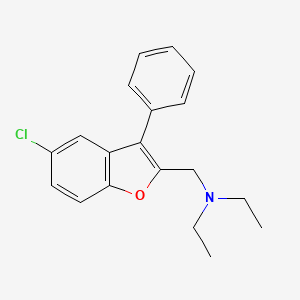
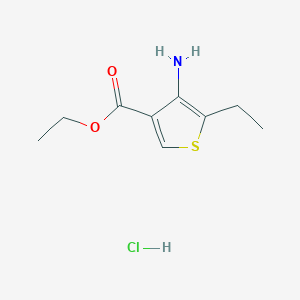
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)
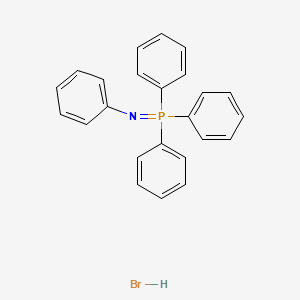
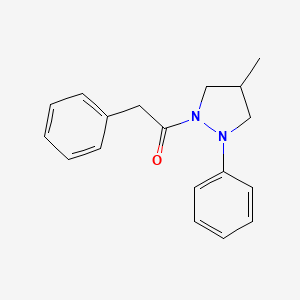
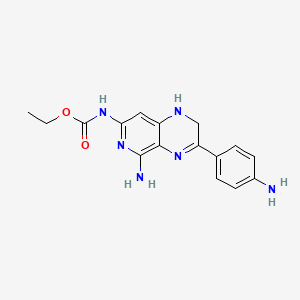
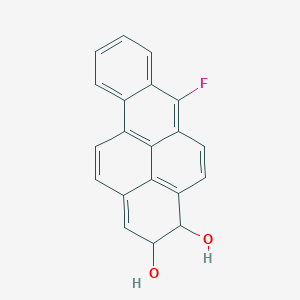
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
